molecular formula C4H6S3 B3060919 1,2,3-Trithia-5-cycloheptene CAS No. 13005-82-8

1,2,3-Trithia-5-cycloheptene

Cat. No. B3060919
CAS RN: 13005-82-8
M. Wt: 150.3 g/mol
InChI Key: MXSCIZUZMRVGGL-UHFFFAOYSA-N
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Description

“1,2,3-Trithia-5-cycloheptene” is a chemical compound with the molecular formula C4H6S3 . It is a derivative of cycloheptene, a seven-membered cycloalkene .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular weight is 150.285 .

Scientific Research Applications

Synthesis and Structural Applications

  • Novel Structural Units and Synthesis Methods : 1,2,3-Trithia-5-cycloheptene and its derivatives have been a focal point in the synthesis of novel structural units. For instance, studies have explored the synthesis of compounds with unique ring structures and bond configurations, like tris(benzocyclobutadieno)benzene, which have implications for advancing our understanding of bond-fixed benzene and cycloheptatriene rings. These findings are significant in organic chemistry, particularly in the context of synthetic methods and structural analysis (Diercks & Vollhardt, 1986).

  • Crystal Structure Analysis : The study of this compound derivatives has led to significant advancements in crystal structure analysis. For example, researchers have investigated the structural features of molecules like 1,2,3-trithia-[3]-ferrocenophane, determining their molecular and crystal structures through X-ray data. This research provides insights into the geometry and bonding patterns of such molecules, which are crucial for understanding their chemical behavior and potential applications (Davis & Bernal, 1972).

Chemical Reactions and Properties

  • Photochemical Reactions : The study of photochemical reactions of derivatives of this compound has revealed interesting insights. For instance, research on the photoreaction of methyl-substituted bis(dithienylethenyl)thiophene demonstrated the formation of trithia[5]helicene through a sequence of electrocyclization and aromatization. These findings are essential for understanding the photoreactive properties of these compounds, which could have implications in material science and photochemistry (Yamamoto et al., 2016).

  • Chemical Stability and Polymerization : Research into the chemical stability and polymerization properties of polycyclic 1,2,3-trithiolans, a class of compounds related to this compound, has shown that these compounds are chemically stable but can rapidly polymerize under certain conditions. This understanding is vital for their potential use in industrial applications, where stability and reactivity are key factors (Emsley, Griffiths & Jayne, 1979).

properties

IUPAC Name

4,7-dihydrotrithiepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S3/c1-2-4-6-7-5-3-1/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSCIZUZMRVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCSSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423863
Record name 1,2,3-trithia-5-cycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13005-82-8
Record name 1,2,3-trithia-5-cycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3-Trithia-5-cycloheptene
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1,2,3-Trithia-5-cycloheptene
Reactant of Route 4
1,2,3-Trithia-5-cycloheptene
Reactant of Route 5
1,2,3-Trithia-5-cycloheptene
Reactant of Route 6
1,2,3-Trithia-5-cycloheptene

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